
1H-Imidazole-4-carboxylic acid
Overview
Description
Imidazole-4-carboxylic acid, also known as 1H-imidazole-4-carboxylic acid, is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carboxylate group at the fourth position of the imidazole ring. Imidazole-4-carboxylic acid is widely utilized in the synthesis of coordination polymers and has significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce imidazole derivatives .
Industrial Production Methods: Industrial production of imidazole-4-carboxylic acid often involves the use of efficient catalytic systems and optimized reaction conditions to achieve high yields. For example, the use of copper catalysts in the presence of carboxylic acids has been reported to facilitate the formation of imidazoles with high regioselectivity .
Chemical Reactions Analysis
Types of Reactions: Imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.
Reduction: Reduction reactions can yield reduced forms of imidazole derivatives.
Substitution: The carboxylate group can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazole-4-carboxylic acid involves its interaction with molecular targets through its imidazole ring and carboxylate group. These interactions can modulate enzyme activity, bind to metal ions, and participate in hydrogen bonding and coordination chemistry. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Imidazole: A basic heterocyclic compound without the carboxylate group.
Histidine: An amino acid containing an imidazole ring.
Benzimidazole: A fused ring compound with an imidazole moiety.
Uniqueness: Imidazole-4-carboxylic acid is unique due to the presence of the carboxylate group, which enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. This property distinguishes it from other imidazole derivatives and expands its range of applications .
Biological Activity
1H-Imidazole-4-carboxylic acid (ICA) is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 112.09 g/mol
- Melting Point : 294-295 °C
- Density : 1.5 g/cm³
Mechanisms of Biological Activity
This compound is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanisms of action can be summarized as follows:
- Antimicrobial Activity : ICA and its derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, with certain analogs achieving over 90% inhibition at low concentrations. For instance, specific ring-substituted derivatives demonstrated a minimum inhibitory concentration (MIC) of less than 6.25 µg/ml against drug-sensitive strains and 25 µg/ml against drug-resistant strains .
- Antiviral Properties : Research indicates that ICA may inhibit the interaction between integrase and LEDGF/p75, a critical step in the HIV replication cycle. Certain derivatives of ICA have shown over 50% inhibition in disrupting this interaction, suggesting potential as an anti-HIV agent .
- Anticancer Potential : The compound has been implicated in the development of anticancer therapies due to its ability to modulate pathways involved in cell proliferation and apoptosis. Studies have indicated that ICA can influence the expression of genes related to cancer progression .
Study on Anti-Tuberculosis Activity
A study conducted by Gupta et al. (2004) investigated the anti-tuberculosis activity of various ring-substituted ICA derivatives. The results highlighted that compounds 2f and 2h exhibited remarkable efficacy, achieving >90% inhibition against M. tuberculosis H37Rv strains at concentrations below 6.25 µg/ml. The study concluded that these derivatives could serve as promising candidates for developing new anti-tuberculosis agents .
Compound | R Group | % Inhibition | MIC (µg/ml) |
---|---|---|---|
2f | c-CH | 91 | <6.25 |
2h | c-CH | 99 | <6.25 |
2a | CH(CH) | 20 | >6.25 |
Study on HIV Integrase Inhibition
In another study focused on HIV treatment, several ICA derivatives were tested for their ability to inhibit the integrase enzyme's activity. Carbohydrazide derivative 11e showed the highest inhibition rate of 89%, closely approaching that of the reference compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A widely cited method involves oxidative desulfurization using sodium tungstate (Na₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. Starting from acetyl glycine ethyl ester, the process includes enolization, cyclization, and hydrolysis. Optimal conditions are 60–70°C for 3–4 hours, achieving yields >75% .
- Key Variables : Catalyst loading (5–10 mol%), H₂O₂ concentration (30% w/w), and pH control (neutral to slightly acidic) are critical. Deviations can lead to byproducts like imidazole sulfoxides.
Q. How is this compound characterized structurally and chemically?
- Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) is standard. For example, ¹H NMR in DMSO-d₆ shows peaks at δ 7.73 (s, NHCHN) and 7.62 (s, aromatic H) .
- Physicochemical Properties : Reported melting points vary (243–245°C vs. 292–294°C ), suggesting polymorphism or impurities. Density (1.524 g/cm³) and solubility (pH-dependent in aqueous buffers) are critical for formulation studies .
Q. What safety protocols are essential for handling this compound?
- Hazard Identification : The compound is classified as irritant (R36/37/38). Safety measures include using gloves, goggles, and fume hoods. Storage at 2–8°C in airtight containers prevents degradation .
- Emergency Protocols : In case of exposure, rinse affected areas with water and consult a physician. Neutralize spills with inert adsorbents like vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Catalyst Screening : Sodium tungstate outperforms alternatives (e.g., MoO₃) due to higher oxidative efficiency and lower side-reactivity. Substituting H₂O₂ with tert-butyl hydroperoxide reduces foaming but requires anhydrous conditions .
- Kinetic Analysis : Time-resolved FTIR or HPLC monitoring reveals that extending reaction time beyond 4 hours increases hydrolysis byproducts, suggesting a trade-off between yield and purity .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Mass Spectrometry : High-resolution ESI-Orbitrap MS provides exact mass data (e.g., m/z 111.03 [M-H]⁻), confirming molecular ions and fragmentation patterns .
- X-ray Crystallography : Limited data exist, but hydrogen-bonding networks (e.g., N–H···O interactions) can be inferred from related imidazole-carboxylic acid derivatives .
Q. How do pH and hydrogen bonding affect the compound’s stability and reactivity?
- pH-Dependent Behavior : In buffered solutions (pH 1–14), the carboxyl group deprotonates above pH 4.5, altering solubility and reactivity. Stability decreases in strongly alkaline conditions (pH >12) due to ring-opening reactions .
- Hydrogen Bonding : Computational studies (DFT) show intramolecular H-bonding between the carboxylic acid and imidazole N–H groups, stabilizing the zwitterionic form in aqueous media .
Q. How should researchers address discrepancies in reported physical data (e.g., melting points)?
- Validation Strategies : Reproduce synthesis using peer-reviewed protocols (e.g., ) and characterize via DSC (differential scanning calorimetry) to identify polymorphs. Cross-validate purity via HPLC (≥97% purity threshold) .
- Contamination Checks : Trace metal analysis (ICP-MS) can detect catalyst residues (e.g., tungsten), which may artificially elevate melting points .
Properties
IUPAC Name |
1H-imidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCGTOZTHZDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147949 | |
Record name | 1H-Imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-84-0 | |
Record name | 1H-Imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Imidazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-4-carboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Imidazole-4-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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